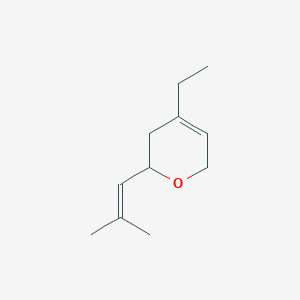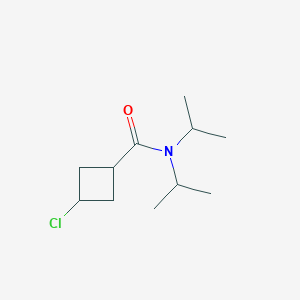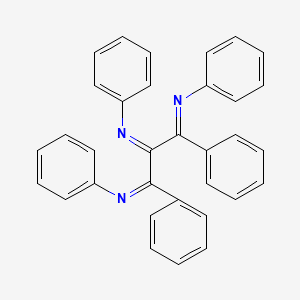
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is a complex organic compound characterized by its unique structure, which includes five phenyl groups attached to a propane backbone with three imine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine typically involves the reaction of a suitable precursor with phenyl-substituted reagents under controlled conditions. One common method involves the condensation of a triphenylpropane derivative with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the precursor and reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z,2E,3E)-1-N,2-N,3-N-tris(benzyloxy)cyclohexane-1,2,3-triimine
- (1Z,2E,3E)-N,N’,N’'-Trihydroxy-1,2,3-propanetriimine
- (1Z,2E,3E)-1-N,2-N,3-N-trimethoxycyclohexane-1,2,3-triimine
Uniqueness
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is unique due to its five phenyl groups, which provide significant steric hindrance and influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other triimine compounds, which may have different substituents and, consequently, different properties and applications.
Propriétés
Numéro CAS |
194226-36-3 |
|---|---|
Formule moléculaire |
C33H25N3 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
1-N,2-N,3-N,1,3-pentakis-phenylpropane-1,2,3-triimine |
InChI |
InChI=1S/C33H25N3/c1-6-16-26(17-7-1)31(34-28-20-10-3-11-21-28)33(36-30-24-14-5-15-25-30)32(27-18-8-2-9-19-27)35-29-22-12-4-13-23-29/h1-25H |
Clé InChI |
PIEVGOJRAQKXQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
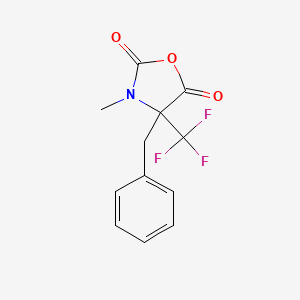
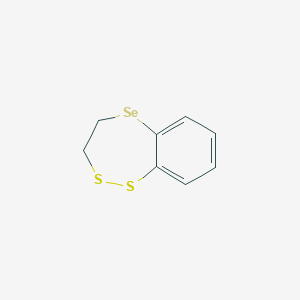
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
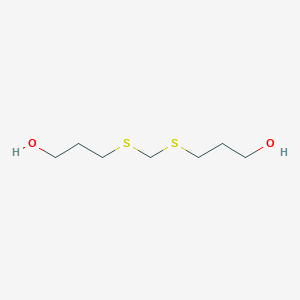
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
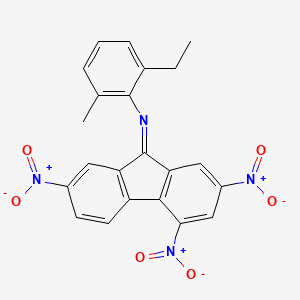
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
